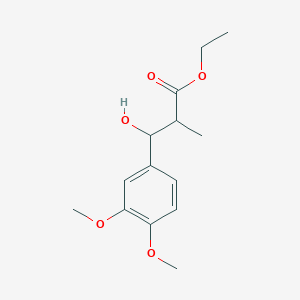
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C13H18O5. This compound is characterized by the presence of a dimethoxyphenyl group, a hydroxy group, and an ethyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as halogens or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-3-oxo-2-methylpropanoate.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanol.
Substitution: Formation of 3-(3,4-dibromophenyl)-3-hydroxy-2-methylpropanoate.
Scientific Research Applications
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets within cells. The hydroxy group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The methoxy groups may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as anti-inflammatory and analgesic responses.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)acetyl chloride: Shares the dimethoxyphenyl group but differs in the presence of an acetyl chloride group instead of an ester.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but has an amine group instead of an ester and hydroxy group.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A more complex structure with additional functional groups and rings.
Uniqueness: Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and ester groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
24745-02-6 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C14H20O5/c1-5-19-14(16)9(2)13(15)10-6-7-11(17-3)12(8-10)18-4/h6-9,13,15H,5H2,1-4H3 |
InChI Key |
ULLNYIBEHZWPAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C1=CC(=C(C=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















